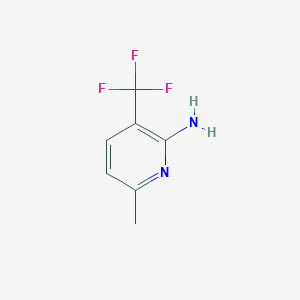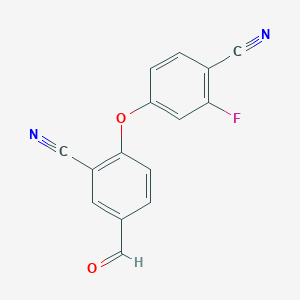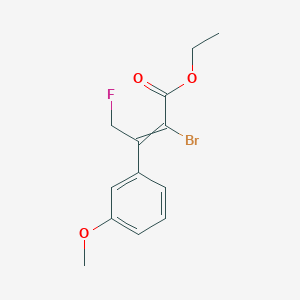
6-Methyl-3-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-(trifluoromethyl)pyridin-2-amine: is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The compound is of interest in various fields, including agrochemicals, pharmaceuticals, and materials science, due to its unique properties imparted by the trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of a suitable precursor, such as 2-chloro-5-methylpyridine, followed by amination. This process can be carried out under liquid-phase conditions using reagents like trichloromethylpyridine and subsequent vapor-phase fluorination .
Industrial Production Methods: Industrial production of this compound often relies on scalable methods that ensure high yield and purity. The process may involve the use of specialized fluorinating agents and controlled reaction conditions to achieve the desired trifluoromethylation. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-Methyl-3-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities. It can be used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators .
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs with improved pharmacokinetic properties due to the presence of the trifluoromethyl group .
Industry: The compound finds applications in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties enhance the efficacy and stability of these products .
Mécanisme D'action
The mechanism of action of 6-Methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
- 2-Amino-3-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Amino-6-methylpyridine
Comparison: Compared to similar compounds, 6-Methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C7H7F3N2 |
|---|---|
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
6-methyl-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-3-5(6(11)12-4)7(8,9)10/h2-3H,1H3,(H2,11,12) |
Clé InChI |
YBHHFIQTYPABMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C(F)(F)F)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate](/img/structure/B8482558.png)





![5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid](/img/structure/B8482595.png)
![2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid](/img/structure/B8482603.png)





